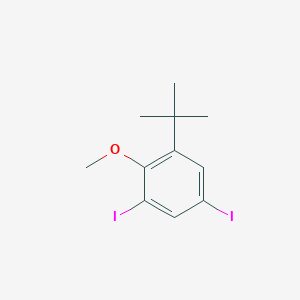
Sodium bitartrate
Übersicht
Beschreibung
Sodium bitartrate, also known as this compound or monosodium tartrate, is a white, crystalline powder with the chemical formula C4H5O6Na. It is a salt derived from tartaric acid, where one of the hydrogen atoms is replaced by a sodium atom. This compound is highly soluble in water and is commonly used in baking, drug formulation, and analytical techniques due to its non-toxic and biodegradable nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium bitartrate can be synthesized through the reaction of tartaric acid with sodium carbonate. The reaction proceeds as follows:
H6C4O6+Na2CO3→C4H5O6Na+CO2+H2O
Alternatively, it can be prepared by reacting potassium hydrogen tartrate with sodium hydrogen carbonate .
Industrial Production Methods: In industrial settings, sodium hydrogen tartrate is often produced as a byproduct of wine manufacturing. The tartaric acid present in grape juice reacts with sodium carbonate during the fermentation process, leading to the formation of sodium hydrogen tartrate .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium bitartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tartaric acid.
Reduction: It can be reduced to form dihydroxybutanedioic acid.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include various metal salts such as potassium chloride and calcium chloride.
Major Products Formed:
Oxidation: Tartaric acid.
Reduction: Dihydroxybutanedioic acid.
Substitution: Corresponding metal tartrates such as potassium tartrate and calcium tartrate.
Wissenschaftliche Forschungsanwendungen
Sodium bitartrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium hydrogen tartrate involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various analytical techniques to remove interfering metal ions. In biological systems, it can stabilize enzymes and proteins by maintaining the pH and ionic strength of the solution .
Vergleich Mit ähnlichen Verbindungen
- Potassium hydrogen tartrate (cream of tartar)
- Sodium tartrate
- Potassium sodium tartrate (Rochelle salt)
Comparison:
- Potassium hydrogen tartrate: Similar to sodium hydrogen tartrate but contains potassium instead of sodium. It is also used in baking and as a stabilizer in various applications.
- Sodium tartrate: Contains two sodium ions and is used as an emulsifier and binding agent in food products. It is also used in Karl Fischer titration to determine water content .
- Potassium sodium tartrate: A double salt of tartaric acid, used in piezoelectric applications and as a reagent in organic synthesis .
Sodium bitartrate is unique due to its specific applications in qualitative chemical analysis and its role as a complexing agent in various analytical techniques.
Eigenschaften
Molekularformel |
C4H5NaO6 |
|---|---|
Molekulargewicht |
172.07 g/mol |
IUPAC-Name |
sodium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
NKAAEMMYHLFEFN-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |
Physikalische Beschreibung |
White solid; [Merck Index] White powder; [Alfa Aesar MSDS] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














